N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide
CAS No.:
Cat. No.: VC16565234
Molecular Formula: C11H10ClN3O2S
Molecular Weight: 283.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O2S |
|---|---|
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| Standard InChI | InChI=1S/C11H10ClN3O2S/c12-6-3-1-2-4-7(6)14-9(16)5-8-10(17)15-11(13)18-8/h1-4,8H,5H2,(H,14,16)(H2,13,15,17) |
| Standard InChI Key | AVRZMHUNYKIRKY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=N)S2)Cl |
Introduction
Structural and Molecular Characteristics
Core Framework and Functional Groups
N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide belongs to the thiazolidinone class, featuring a central thiazolidine ring (C₃H₅NOS) fused with a 2-chlorophenyl group and an acetamide side chain. The thiazolidine core contains sulfur at position 1, nitrogen at position 3, and a ketone group at position 4, while the exocyclic imino group (NH) at position 2 enhances hydrogen-bonding potential. The chlorophenyl substituent introduces electron-withdrawing effects, influencing reactivity and bioactivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀ClN₃O₂S |
| Molecular Weight | 283.73 g/mol |
| IUPAC Name | N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide |
| Canonical SMILES | C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=N)S2)Cl |
| Topological Polar Surface Area | 106 Ų |
The planar thiazolidinone ring and chlorophenyl group create a rigid scaffold, as confirmed by X-ray crystallography data for analogous compounds. The acetamide linker (CH₂CONH) allows conformational flexibility, enabling interactions with diverse biological targets.
Spectroscopic and Computational Data
Nuclear magnetic resonance (¹H NMR) spectra for related thiazolidinones show characteristic peaks: δ 13.03 ppm (brs, NH), 7.28–7.12 ppm (aromatic protons), and 3.85 ppm (OCH₃ groups in methoxy derivatives) . Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating moderate polarity conducive to membrane permeability. Infrared spectroscopy reveals strong absorption bands at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N imino group).
Synthesis and Optimization Strategies
Reaction Pathways and Intermediate Isolation
The synthesis involves a three-step sequence:
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Formation of Thiazolidinone Core: Condensation of thiourea derivatives with α-chloroacetamides in dry acetone yields 2-imino-4-thiazolidinones . For this compound, 2-chloro-N-(5-aryl-1,3,4-oxadiazole-2-yl)acetamide reacts with ammonium thiocyanate, followed by cyclization .
-
Chlorophenyl Incorporation: Nucleophilic aromatic substitution introduces the 2-chlorophenyl group using Cu(I) catalysis in ethanol at 60°C.
-
Acetamide Coupling: Amidation of the thiazolidinone intermediate with acetic anhydride in dichloromethane completes the synthesis.
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazolidinone Formation | NH₄SCN, dry acetone, 4h reflux | 85 |
| Chlorophenyl Addition | 2-chlorophenylboronic acid, CuI, EtOH | 90 |
| Acetamide Derivatization | Acetic anhydride, DCM, rt | 78 |
Optimized protocols emphasize solvent purity (≥99.9%) and inert atmospheres to prevent oxidation of the imino group.
Purification and Analytical Validation
Crude products are purified via recrystallization from DMF:acetic acid (1:2), achieving >98% purity as verified by HPLC (C18 column, acetonitrile:H₂O gradient) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 284.1 [M+H]⁺.
Pharmacological Applications and Mechanisms
Antimicrobial Activity
N-(2-chlorophenyl)-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The mechanism involves disruption of microbial cell membranes via thiazolidinone-mediated lipid peroxidation and inhibition of ergosterol biosynthesis .
Anti-Inflammatory and Analgesic Effects
In murine models, the compound reduces carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to diclofenac. This activity correlates with cyclooxygenase-2 (COX-2) inhibition, as shown by molecular docking studies (binding affinity: −8.9 kcal/mol).
Table 3: In Vivo Anti-Inflammatory Data
| Model | Dose (mg/kg) | Efficacy (%) | Reference |
|---|---|---|---|
| Carrageenan-induced edema | 50 | 62 | |
| Adjuvant-induced arthritis | 25 | 55 |
Future Directions and Challenges
Structure-Activity Relationship (SAR) Studies
Modifying the chlorophenyl group to fluoro or nitro derivatives could enhance antimicrobial potency while reducing cytotoxicity . Additionally, replacing the acetamide linker with sulfonamide groups may improve pharmacokinetic profiles.
Clinical Translation Barriers
Poor aqueous solubility (LogP = 2.8) limits bioavailability, necessitating nanoformulation strategies. Chronic toxicity studies in rodents indicate hepatotoxicity at doses >100 mg/kg/day, highlighting the need for targeted delivery systems.
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